
Acide (5-formyl-2-méthylphényl)boronique
Vue d'ensemble
Description
“(5-Formyl-2-methylphenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H9BO3 . It is a valuable building block in organic synthesis .
Synthesis Analysis
Boronic acids, including “(5-Formyl-2-methylphenyl)boronic acid”, can be synthesized using various methods. One common method is the Suzuki–Miyaura coupling reaction . This reaction is a palladium-catalyzed carbon–carbon bond-forming reaction, which is widely used due to its mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular structure of “(5-Formyl-2-methylphenyl)boronic acid” consists of a benzene ring with a formyl group (CHO) and a methyl group (CH3) attached to it. The boronic acid group (B(OH)2) is also attached to the benzene ring .Chemical Reactions Analysis
Boronic acids, including “(5-Formyl-2-methylphenyl)boronic acid”, are involved in various chemical reactions. They can act as building blocks and synthetic intermediates . They are also used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
“(5-Formyl-2-methylphenyl)boronic acid” is a solid compound with a molecular weight of 163.97 . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Protodéboronation Catalytique
Ce composé peut être utilisé dans la protodéboronation catalytique des esters boroniques de pinacol, qui est une transformation précieuse mais sous-développée . Ce processus permet l'hydrométhylation formelle des alcènes anti-Markovnikov, une transformation précieuse mais inconnue .
Synthèse de Molécules Biologiquement Actives
“Acide (5-formyl-2-méthylphényl)boronique” peut être utilisé comme réactif dans la synthèse de molécules biologiquement actives . Celles-ci incluent l'hétéroarylation pour la synthèse d'inhibiteurs du HIF-1, les dérivés de l'acide disalicylique-furanyle pour inhiber la liaison de l'éphrine, les inhibiteurs de l'intégrase du VIH-1 et les inhibiteurs du récepteur du facteur de croissance épidermique .
Synthèse Totale du Laetevirenol A
Ce composé est utilisé comme réactif dans la synthèse totale du laetevirenol A via une alkylation de Friedel-Crafts intramoléculaire .
Couplage de Suzuki-Miyaura
“this compound” peut être utilisé dans le couplage de Suzuki-Miyaura . Il s'agit d'un type de réaction de couplage croisé catalysée par le palladium, qui est utilisée pour synthétiser des liaisons carbone-carbone .
Préparation de Diarylmercuriels Homoleptiques
Ce composé peut être utilisé comme réactif pour la préparation de diarylmercuriels homoleptiques .
Monoarylation des Dibromoarènes
“this compound” peut être utilisé dans la monoarylation des dibromoarènes . Cela est catalysé par le palladium-phosphine en présence de carbonate de potassium .
Mécanisme D'action
Target of Action
The primary target of (5-Formyl-2-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(5-Formyl-2-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (5-Formyl-2-methylphenyl)boronic acid, are transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by (5-Formyl-2-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption This suggests that the compound may have good bioavailability
Result of Action
The molecular and cellular effects of (5-Formyl-2-methylphenyl)boronic acid’s action primarily involve the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura (SM) coupling reaction , which results in the creation of new organic compounds .
Action Environment
The action, efficacy, and stability of (5-Formyl-2-methylphenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C This suggests that the compound’s stability and efficacy may be affected by changes in temperature and atmospheric conditions
Safety and Hazards
Propriétés
IUPAC Name |
(5-formyl-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQDWWUYMAWKHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726925 | |
| Record name | (5-Formyl-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1186398-35-5 | |
| Record name | (5-Formyl-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FORMYL-2-METHYLPHENYLBORONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




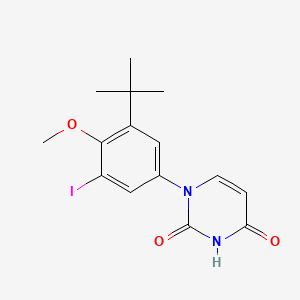
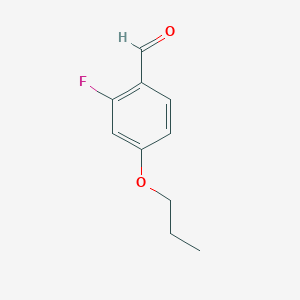
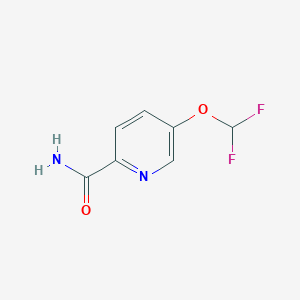

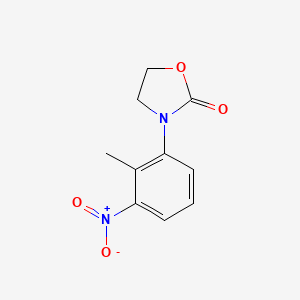
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride](/img/structure/B1443032.png)
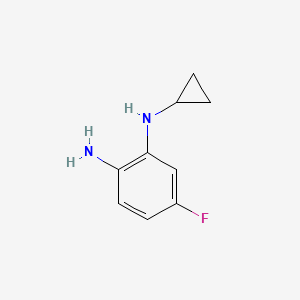


![1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane](/img/structure/B1443039.png)
![2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1443040.png)

